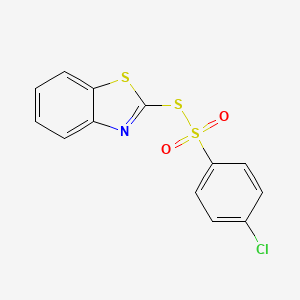![molecular formula C8H10O B14667192 3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene CAS No. 38261-63-1](/img/structure/B14667192.png)
3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-7-oxabicyclo[410]hepta-2,4-diene is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom incorporated into a seven-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as 7-oxabicyclo[4.1.0]heptan-2-one.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dendritic complexes for oxidation , and reducing agents such as NADPH-dependent reductases for reduction reactions . The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 7-oxabicyclo[4.1.0]heptan-2-one and other substituted bicyclic compounds .
科学的研究の応用
3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene has several scientific research applications:
作用機序
The mechanism by which 3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene exerts its effects involves interactions with various molecular targets and pathways. For example, it can act as a substrate for specific enzymes, leading to the formation of different products through enzymatic reactions . The exact pathways and targets depend on the specific application and the derivatives being studied.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: This compound shares a similar bicyclic structure but lacks the dimethyl groups present in 3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring, but with a different ring size and structure.
Isophorone epoxide: A related compound with an epoxide group, used in various industrial applications.
Uniqueness
This compound is unique due to its specific structure, which includes both dimethyl groups and an oxygen atom in a seven-membered ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for certain applications in research and industry.
特性
CAS番号 |
38261-63-1 |
|---|---|
分子式 |
C8H10O |
分子量 |
122.16 g/mol |
IUPAC名 |
3,4-dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C8H10O/c1-5-3-7-8(9-7)4-6(5)2/h3-4,7-8H,1-2H3 |
InChIキー |
HIMIQIMELDYHBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2C(O2)C=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


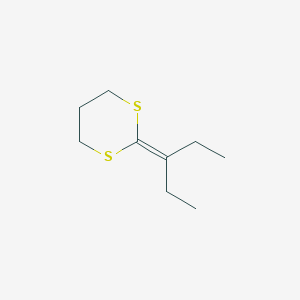
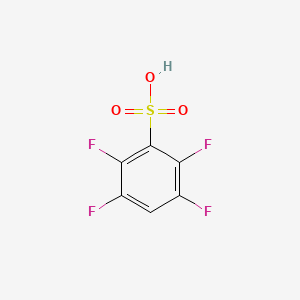
![Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B14667120.png)
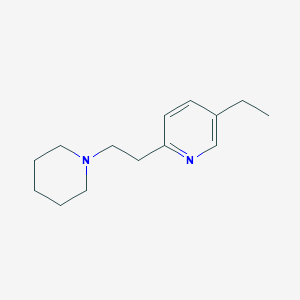
![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)

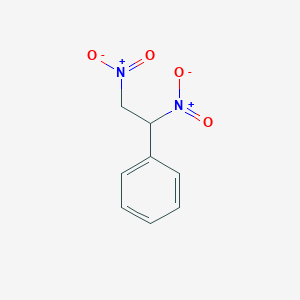
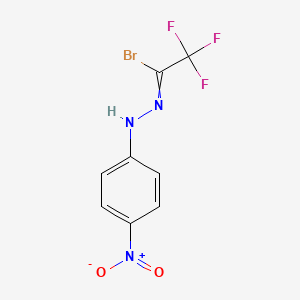
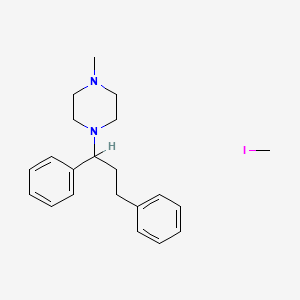
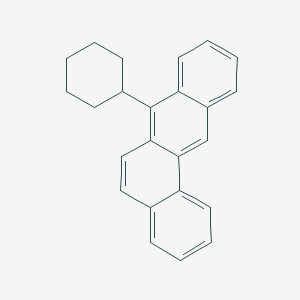
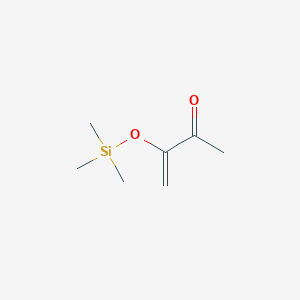
![9-[(6-Hydroxyhexyl)oxy]nonanoic acid](/img/structure/B14667179.png)
